molecular formula C6H10ClN3 B2704887 5-Chloro-1-isobutyl-1H-1,2,4-triazole CAS No. 2279124-26-2

5-Chloro-1-isobutyl-1H-1,2,4-triazole

Cat. No.: B2704887
CAS No.: 2279124-26-2
M. Wt: 159.62
InChI Key: YHXMPHLHFVQDIN-UHFFFAOYSA-N
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Description

5-Chloro-1-isobutyl-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with a chlorine atom and an isobutyl group. This compound is part of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

    Target of action

    1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

    Mode of action

    The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

    Biochemical pathways

    1,2,4-Triazoles are involved in a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

    Result of action

    The result of the action of 1,2,4-triazoles can vary widely depending on the specific compound and its targets. They have been introduced as an antimicrobial agent and various medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another approach involves the cycloaddition reaction of reactive cumulenes with nitrile precursors . Microwave irradiation has also been employed to enhance the efficiency of these reactions .

Industrial Production Methods

Industrial production of 1,2,4-triazole derivatives, including this compound, often utilizes scalable synthetic routes that ensure high yield and purity. These methods may involve continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXMPHLHFVQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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